molecular formula C17H12ClFN2O2 B2656382 Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate CAS No. 1207030-85-0

Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate

Cat. No. B2656382
CAS RN: 1207030-85-0
M. Wt: 330.74
InChI Key: PGVHZQRHGOSHJQ-UHFFFAOYSA-N
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Description

“Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring. This core is substituted with various functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core, the introduction of the chlorophenylamino group at the 4-position, the introduction of the fluoro group at the 6-position, and the esterification of the carboxylic acid at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions . The presence of these groups would likely have significant effects on the physical and chemical properties of the compound.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the various substituents. For example, the amino group might be involved in reactions with electrophiles, while the ester group might undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence and position of the various substituents. For example, the presence of the polar carboxylate ester and amino groups might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antibacterial Applications

Research has demonstrated significant antibacterial activities of quinolone derivatives against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives have shown to be far more potent than established antibiotics, such as trovafloxacin, against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structure-activity relationship studies suggest that the orientation and specific substituents on the quinolone core significantly contribute to antibacterial efficacy (Kuramoto et al., 2003). Additionally, novel fluoroquinolones have been synthesized and evaluated for their antimycobacterial properties, presenting new avenues for treating diseases like tuberculosis (Senthilkumar et al., 2009).

Antimalarial Effects

Quinoline derivatives have been explored for their antimalarial properties. Synthesis and testing of specific 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides have revealed potent antimalarial activity in mice, offering insights into the development of novel antimalarial drugs (Kesten et al., 1987).

Anti-inflammatory and Analgesic Potential

Certain derivatives of quinoline are being investigated for their potential anti-inflammatory and analgesic activities. This includes the study of peripheral benzodiazepine receptor ligands, which have demonstrated in vivo anti-inflammatory properties in models of paw edema induced by carrageenan in mice (Torres et al., 1999).

Role in Chemical Synthesis

Quinoline derivatives are pivotal in the synthesis of various chemical compounds. They have been used as intermediates in creating compounds with potential applications in medicinal chemistry, including the development of drugs with improved safety profiles and efficacy (Bakke & Říha, 2001). Additionally, their role in creating novel compounds for evaluating anti-inflammatory, analgesic, and antimicrobial activities is significant (Farag et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives are used as antimalarial drugs, and their mechanism of action often involves interference with the heme detoxification pathway in the malaria parasite .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate precautions should be taken when handling to avoid exposure and potential harm .

properties

IUPAC Name

methyl 4-(4-chloroanilino)-6-fluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-5-2-10(18)3-6-12)13-8-11(19)4-7-14(13)21-16/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVHZQRHGOSHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate

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